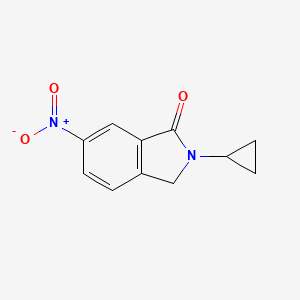

2-CYclopropyl-6-nitro-3H-isoindol-1-one

Description

Contextualization of the Isoindol-1-one Scaffold in Contemporary Organic Synthesis Research

The isoindol-1-one scaffold is a prominent heterocyclic motif in medicinal and synthetic chemistry, often considered a "privileged structure." nih.govnih.gov This designation arises from its recurring presence in a wide array of biologically active compounds and natural products. scielo.org.mx The rigid, bicyclic framework of the isoindol-1-one core provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets.

Synthetic accessibility is a key factor in the widespread use of the isoindol-1-one scaffold. nih.gov A variety of synthetic methodologies have been developed for its construction, including both metal-catalyzed and metal-free approaches. nih.gov This synthetic versatility allows for the facile introduction of diverse substituents onto the aromatic ring and at the nitrogen atom, enabling the systematic exploration of structure-activity relationships (SAR). The scaffold itself is a key component in a number of therapeutic agents and has been investigated for a broad spectrum of biological activities, including anticancer, antiviral, antipsychotic, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Significance of Cyclopropyl (B3062369) and Nitro Moieties as Key Functional Groups in Advanced Organic Transformations

The functional groups attached to the isoindol-1-one core in 2-Cyclopropyl-6-nitro-3H-isoindol-1-one are of particular importance in modern organic chemistry. The cyclopropyl group and the nitro moiety each impart distinct electronic and steric properties to the molecule, influencing its reactivity, conformation, and potential biological profile.

The cyclopropyl group is a three-membered carbocyclic ring that, due to its significant ring strain, possesses unique chemical properties. nih.gov The carbon-carbon bonds within the cyclopropyl ring have a higher p-character than typical alkanes, leading to some properties that are reminiscent of a carbon-carbon double bond. In medicinal chemistry, the incorporation of a cyclopropyl group can have several positive effects on the properties of a drug candidate. These include enhanced metabolic stability, increased lipophilicity, and the ability to provide conformational constraint, which can lead to improved binding affinity for a biological target.

The nitro group (NO₂) is a powerful electron-withdrawing group, a property that significantly influences the electronic nature of the aromatic ring to which it is attached. This electron-withdrawing effect can modulate the reactivity of the isoindol-1-one system, for instance by making the aromatic ring more susceptible to nucleophilic aromatic substitution. In organic synthesis, the nitro group is a versatile functional handle that can be readily transformed into a variety of other functional groups, such as amines, which are ubiquitous in pharmaceuticals. The presence of a nitro group is also a common feature in compounds with explosive properties, a characteristic that stems from the redox nature of the nitro group and the hydrocarbon backbone.

Overview of Academic Research Trajectories for this compound and Structurally Related Analogues

While specific academic research focusing exclusively on this compound is not extensively documented in publicly accessible literature, the research trajectories of structurally related analogues provide a clear indication of its potential areas of investigation. The exploration of isoindol-1-one derivatives is a very active area of research, with a significant focus on medicinal chemistry applications.

Research on N-substituted isoindol-1-ones often targets the development of novel therapeutic agents. The variation of the substituent at the 2-position (the nitrogen atom) is a common strategy to modulate the pharmacological properties of the molecule. The introduction of a cyclopropyl group at this position is consistent with modern medicinal chemistry practices aimed at improving pharmacokinetic and pharmacodynamic profiles.

Similarly, the substitution pattern on the aromatic ring of the isoindol-1-one scaffold is a key area of investigation. The placement of a nitro group at the 6-position is a strategic choice. The strong electron-withdrawing nature of the nitro group can be exploited for subsequent chemical transformations or to fine-tune the electronic properties of the molecule for a specific biological target. Research on nitroaromatic compounds is extensive and covers a wide range of applications, from synthetic intermediates to materials science.

The likely academic research trajectory for this compound would therefore be at the intersection of these fields. It would likely be synthesized as part of a larger library of isoindol-1-one derivatives to be screened for biological activity. The cyclopropyl and nitro groups would be key features in the structure-activity relationship studies of such a library. Furthermore, the synthetic utility of the nitro group could be explored to generate a second generation of more complex analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-nitro-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11-10-5-9(13(15)16)2-1-7(10)6-12(11)8-3-4-8/h1-2,5,8H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDYYIQYYRJJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 6 Nitro 3h Isoindol 1 One and Derived Analogues

Reactions Involving the Isoindol-1-one Carbonyl Group and Its Derivatives

The lactam carbonyl group within the isoindol-1-one scaffold is a site of significant chemical reactivity. It can undergo reduction and addition reactions, providing pathways to a variety of modified isoindolinone derivatives.

One important transformation is the reduction of the carbonyl group . Depending on the reagents and reaction conditions, the carbonyl can be partially reduced to a hydroxylactam or fully reduced to the corresponding lactam. For instance, electrochemical methods have been shown to be effective in the controlled reduction of cyclic imides to either hydroxylactams or lactams by adjusting the electric current and reaction time. organic-chemistry.org

Addition of organometallic reagents to the carbonyl group offers a powerful strategy for carbon-carbon bond formation at the C1 position. While strong organometallic reagents like Grignard or organolithium reagents can lead to complex reaction mixtures, more tailored reagents have been successfully employed. For example, in situ generated organoalanes can add to N-acyliminium ions derived from isoindolinones, leading to the synthesis of functionalized isoindolinone derivatives under mild conditions. nih.govelectronicsandbooks.com This approach allows for the introduction of various substituents at the carbon atom of the original carbonyl group.

Table 1: Examples of Reactions at the Isoindolinone Carbonyl Group in Analogous Systems

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Electrochemical Reduction | Undivided cell, carbon electrodes | Hydroxylactams or Lactams | organic-chemistry.org |

| Organoalane Addition | Me3Al, Cp2ZrCl2, H2O | Functionalized Isoindolinones | nih.govelectronicsandbooks.com |

Chemical Transformations at the Nitrogen Atom of the Isoindol-1-one Ring

The nitrogen atom of the isoindol-1-one ring in the title compound is part of a tertiary amide linkage with a cyclopropyl (B3062369) substituent. The stability of the amide bond generally makes transformations at this position challenging without cleaving the ring. Amide hydrolysis, for instance, typically requires harsh acidic or basic conditions with prolonged heating. masterorganicchemistry.comresearchgate.net

NMR studies on simpler N-cyclopropyl amides have revealed interesting conformational behaviors, with a notable population of the E-rotamer (cis) around the carbonyl-nitrogen bond in apolar solvents. nih.gov This is in contrast to other aliphatic secondary amides and is attributed to the electronic properties of the cyclopropyl group. While this does not directly imply a specific reaction pathway, it highlights the unique electronic environment of the N-cyclopropyl amide moiety.

Although the N-cyclopropyl bond is generally stable, oxidative N-dealkylation has been observed for N-cyclopropylamines, which proceeds through a single electron transfer (SET) mechanism to form an aminium cation radical. researchgate.net It is conceivable that under specific enzymatic or strong oxidative conditions, a similar N-decyclopropylation could occur for 2-cyclopropyl-6-nitro-3H-isoindol-1-one.

Reactivity and Functionalization of the Fused Benzene (B151609) Ring

The fused benzene ring of the isoindol-1-one core is substituted with a strongly electron-withdrawing nitro group. This substituent profoundly influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution , the nitro group is a powerful deactivating group and a meta-director. researchgate.netresearchgate.net Therefore, any further electrophilic substitution on the benzene ring of this compound would be significantly slower than on an unsubstituted isoindolinone and would be expected to occur at the positions meta to the nitro group (C5 and C7). However, the directing effects of the fused lactam ring must also be considered.

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . chemtube3d.comrsc.org This is arguably the most significant mode of reactivity for the fused benzene ring in this molecule. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, particularly when it is ortho or para to the leaving group. In the case of this compound, while there is no inherent leaving group, a suitably substituted precursor (e.g., with a halogen at the C5 or C7 position) would be highly susceptible to nucleophilic attack. Furthermore, in some cases, the nitro group itself can act as a leaving group in intramolecular nucleophilic displacement reactions, leading to the formation of new ring systems. researchgate.net

Chemical Transformations of the Cyclopropyl Moiety

The cyclopropyl group attached to the nitrogen atom is another key site for chemical transformations, which can be broadly categorized into ring-opening reactions and functionalization reactions that preserve the three-membered ring.

The inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. For N-cyclopropyl amides, these reactions can be promoted by Lewis acids or under superacidic conditions. libretexts.org For example, treatment of N-cyclopropylamides with AlCl3 can lead to a ring-opening rearrangement, forming N-(2-chloropropyl)amides. libretexts.org This type of reactivity suggests that the cyclopropyl group in this compound could potentially be opened under acidic conditions to yield a linear N-propyl derivative. The regioselectivity of the ring-opening (cleavage of the C1-C2 vs. C2-C3 bond) can be influenced by substituents on the cyclopropyl ring and the nature of the activating agent.

In addition to ring-opening, the C-H bonds of the cyclopropyl ring can be functionalized directly. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. Palladium-catalyzed reactions, for instance, have been used for the enantioselective C-H arylation of cyclopropanes, often employing a directing group to control regioselectivity. In the context of this compound, the lactam carbonyl could potentially serve as a directing group to facilitate C-H functionalization of the cyclopropyl ring, allowing for the introduction of aryl or other functional groups.

Table 2: Potential Transformations of the Cyclopropyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product Type | Reference(s) |

|---|---|---|---|

| Ring-Opening | Lewis Acids (e.g., AlCl3) | N-(halopropyl)isoindolinone | libretexts.org |

| C-H Functionalization | Pd(II) catalysts, directing group | N-(functionalized cyclopropyl)isoindolinone |

Chemical Transformations of the Nitro Group

The aromatic nitro group is one of the most versatile functional groups in organic synthesis, and its transformation can lead to a wide array of derivatives. The most common and synthetically useful reaction of the nitro group is its reduction to an amino group . nih.govelectronicsandbooks.com This transformation can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl), or transfer hydrogenation (e.g., hydrazine (B178648)/Fe2O3). organic-chemistry.org The resulting 6-amino-2-cyclopropyl-3H-isoindol-1-one would be a valuable intermediate for further functionalization.

The newly formed amino group is a versatile handle for a variety of subsequent reactions. For example, it can be:

Diazotized to form a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

Acylated to form amides.

Alkylated to form secondary or tertiary amines.

Used as a directing group in further electrophilic aromatic substitution reactions, where it acts as a strong ortho-, para-director and an activating group.

The reduction of the nitro group dramatically alters the electronic properties of the benzene ring, switching it from being electron-deficient to electron-rich, thereby completely changing its reactivity profile towards aromatic substitution.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Notes | Reference(s) |

|---|---|---|---|

| H2, Pd/C | Catalytic, various solvents | Common and efficient | |

| Fe, HCl or NH4Cl | Stoichiometric metal, acidic or neutral | Classical and cost-effective | organic-chemistry.org |

| SnCl2, HCl | Stoichiometric, acidic | Mild, good for sensitive substrates | |

| NaBH4, Pd/AlO(OH) | Catalytic, room temperature | High yields, reusable catalyst | nih.gov |

| HSiCl3, tertiary amine | Metal-free | Wide functional group tolerance |

Selective Reduction of the Nitro Group to Amino Functionalities

The conversion of the nitro group in this compound to an amino functionality is a pivotal transformation, yielding the corresponding 6-amino-2-cyclopropyl-3H-isoindol-1-one. This reaction is crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The primary challenge in this process is the chemoselective reduction of the nitro group without affecting the lactam carbonyl or the cyclopropyl moiety.

A variety of reducing agents and catalytic systems have been developed for the selective reduction of aromatic nitro compounds, and these methods are applicable to the target molecule. wikipedia.org Common approaches include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is one of the most widely used methods for the reduction of nitroarenes. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are typically employed in the presence of hydrogen gas. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high selectivity and yield. For the reduction of this compound, milder conditions would be preferable to minimize the risk of hydrogenolysis of other functional groups.

Chemical Reduction: A range of chemical reducing agents can effect the transformation of the nitro group. A classic method involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid. clockss.org Another common approach is the use of stannous chloride (SnCl2) in an acidic or basic medium. nih.gov More modern and milder methods include the use of sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst like nickel chloride (NiCl2) or cobalt chloride (CoCl2). jsynthchem.com Additionally, transfer hydrogenation using reagents like hydrazine in the presence of a catalyst offers a safe and efficient alternative to using gaseous hydrogen.

The choice of the specific reducing agent and reaction conditions is critical to ensure the desired chemoselectivity. The table below summarizes various reagent systems commonly used for the selective reduction of aromatic nitro groups and their potential applicability to this compound.

| Reagent System | Typical Conditions | Advantages | Potential Considerations for this compound |

| H2 / Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H2 | High efficiency, clean reaction | Potential for over-reduction or side reactions at higher pressures/temperatures. |

| Fe / HCl or CH3COOH | Ethanol/Water, Reflux | Inexpensive, effective | Requires acidic conditions which might affect the lactam functionality. |

| SnCl2 · 2H2O | Ethanol, Reflux | Good for substrates with other reducible groups | Stoichiometric amounts of tin salts are produced as byproducts. |

| NaBH4 / NiCl2 | Methanol, Room Temperature | Mild conditions, high selectivity | The cyclopropyl group is generally stable under these conditions. |

| Hydrazine / Catalyst | Ethanol, Reflux (Catalyst: Pd/C, Fe(III)) | Avoids the use of high-pressure hydrogen | Hydrazine is toxic and requires careful handling. |

| Zinc / NH4Cl | Water/Ethanol, Room Temperature to Reflux | Mild and relatively safe | Can be sensitive to the substrate's electronic properties. |

Nucleophilic Aromatic Substitution Reactions Involving Nitro-Isoindolones

The electron-withdrawing nature of the nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This reaction pathway allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. In the case of the parent compound, while there isn't an inherent leaving group other than the nitro group itself in some cases, derivatives bearing a halogen (e.g., fluorine or chlorine) ortho or para to the nitro group would be highly susceptible to SNA_r.

The mechanism of SNA_r typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge.

For a hypothetical derivative such as 2-cyclopropyl-5-fluoro-6-nitro-3H-isoindol-1-one, the fluorine atom would be readily displaced by a variety of nucleophiles. The position of the nitro group relative to the leaving group is crucial for the activation of the ring.

Common nucleophiles that can participate in these reactions include:

Alkoxides and Phenoxides (RO⁻, ArO⁻): To form ether linkages.

Amines (RNH2, R2NH): To introduce substituted amino groups.

Thiolates (RS⁻): To form thioethers.

Cyanide (CN⁻): To introduce a nitrile group.

The reactivity in SNA_r reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the specific electronic environment of the aromatic ring. For instance, in the context of related nitro-heterocyclic compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the nitro group has been shown to facilitate nucleophilic substitution at positions that would otherwise be unreactive. clockss.orgresearchgate.net

The following table outlines potential SNA_r reactions on a hypothetical halo-substituted derivative of this compound.

| Nucleophile | Reagent | Product Type |

| Methoxide | Sodium Methoxide (NaOMe) | Methoxy-substituted isoindolinone |

| Piperidine | Piperidine | Piperidinyl-substituted isoindolinone |

| Thiophenol | Thiophenol and a base (e.g., K2CO3) | Phenylthio-substituted isoindolinone |

| Cyanide | Sodium Cyanide (NaCN) | Cyano-substituted isoindolinone |

Electronic and Steric Influence of the Nitro Group on Overall Molecular Reactivity

The nitro group exerts a profound electronic and steric influence on the reactivity of the this compound molecule.

Electronic Effects:

The nitro group is a potent electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and the resonance effect (-M). This strong electron-withdrawing character has several consequences for the molecule's reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The nitro group significantly deactivates the aromatic ring towards electrophilic attack. Any electrophilic substitution would be directed to the meta position relative to the nitro group.

Activation towards Nucleophilic Aromatic Substitution: As discussed in the previous section, the nitro group activates the ring for SNA_r, particularly at the ortho and para positions. nih.gov

Increased Acidity of N-H in Unsubstituted Isoindolinone: In the parent 6-nitroisoindolin-1-one, the electron-withdrawing nitro group would increase the acidity of the N-H proton of the lactam, facilitating its deprotonation.

Influence on the Lactam Carbonyl: The electron-withdrawing nature of the nitro group can slightly increase the electrophilicity of the lactam carbonyl carbon, potentially influencing its reactivity towards strong nucleophiles.

Steric Effects:

The nitro group is relatively bulky, which can introduce steric hindrance and influence the regioselectivity of reactions.

Directing Group in Substitution Reactions: The steric bulk of the nitro group can influence the approach of reagents, potentially favoring attack at less hindered positions. For instance, in reactions involving the aromatic ring, the positions ortho to the nitro group might be sterically shielded.

Influence on Conformation: The nitro group can influence the preferred conformation of the molecule, which in turn can affect its reactivity and interactions with other molecules. In some cases, significant steric repulsion between the nitro group and adjacent substituents can lead to a loss of planarity, altering the electronic properties and reactivity of the aromatic system.

Mechanistic Elucidation of Reactions Pertaining to 2 Cyclopropyl 6 Nitro 3h Isoindol 1 One Synthesis and Transformations

Investigation of Reaction Intermediates in Isoindolone-Forming Reactions

The formation of the isoindolinone core from a substituted phthalic anhydride (B1165640) and a primary amine is a multi-step process involving several key intermediates. While direct spectroscopic observation of all intermediates in the synthesis of 2-cyclopropyl-6-nitro-3H-isoindol-1-one is not extensively documented in the literature, their existence can be inferred from mechanistic studies of similar reactions. researchgate.netnih.gov

The initial step is the nucleophilic attack of the primary amine (cyclopropylamine) on one of the carbonyl carbons of the phthalic anhydride (4-nitrophthalic anhydride). This attack leads to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate. In the case of an unsymmetrical anhydride like 4-nitrophthalic anhydride, two isomeric phthalamic acid intermediates are possible, depending on which carbonyl group is attacked. researchgate.netnih.gov

Following the formation of the phthalamic acid, the next key intermediate is a tetrahedral intermediate formed during the subsequent intramolecular cyclization. This cyclization is typically promoted by dehydrating agents or heat and involves the nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid carbonyl. The subsequent collapse of this tetrahedral intermediate, with the elimination of a water molecule, leads to the formation of the corresponding N-substituted phthalimide (B116566), in this case, N-cyclopropyl-4-nitrophthalimide.

The final stage of the synthesis involves the selective reduction of one of the two carbonyl groups of the phthalimide to a methylene (B1212753) group, yielding the desired isoindolinone. This reduction can proceed through various intermediates depending on the reducing agent used. For instance, the use of certain reducing agents might involve the formation of a hemiaminal intermediate, which is then further reduced to the final product.

A plausible reaction pathway is outlined below:

| Step | Reactants | Intermediate | Product |

| 1 | 4-Nitrophthalic anhydride + Cyclopropylamine (B47189) | Phthalamic acid | N-Cyclopropyl-4-nitrophthalamic acid |

| 2 | N-Cyclopropyl-4-nitrophthalamic acid | Tetrahedral intermediate | N-Cyclopropyl-4-nitrophthalimide |

| 3 | N-Cyclopropyl-4-nitrophthalimide + Reducing agent | Hemiaminal | This compound |

Detailed Analysis of Proposed Reaction Mechanisms (e.g., Ring Expansion, Cycloaddition, Tandem Processes)

While the most direct route to this compound involves the condensation of 4-nitrophthalic anhydride with cyclopropylamine followed by reduction, alternative mechanistic pathways for the construction of the isoindolinone skeleton are known and could potentially be applied. These include ring expansion, cycloaddition, and tandem processes.

Ring Expansion: The synthesis of isoindolinones through ring expansion typically involves the rearrangement of smaller ring systems. For example, substituted phthalides can undergo ring expansion to form isoindolinones under certain conditions. nih.gov This would entail the synthesis of a suitable 3-substituted phthalide (B148349) precursor containing the nitro group and a latent cyclopropylamino functionality.

Cycloaddition: [3+2] and other cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. While not a conventional method for this specific target, it's conceivable that a strategy involving the cycloaddition of a suitable 1,3-dipole with a dienophile containing the necessary functionalities could be devised to construct the core isoindoline (B1297411) ring system. researchgate.net

Tandem Processes: Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. The synthesis of substituted isoindolinones can be achieved through tandem reactions involving, for example, a Michael addition followed by an intramolecular cyclization. researchgate.net A hypothetical tandem approach to this compound could involve the reaction of a suitably substituted ortho-alkenylnitrobenzene with cyclopropylamine, where an initial conjugate addition is followed by an intramolecular cyclization to form the isoindolinone ring.

Principles of Stereochemical Control and Regioselectivity in Isoindolone Synthesis

Regioselectivity: The synthesis of this compound from 4-nitrophthalic anhydride introduces a key regiochemical challenge. The initial nucleophilic attack of cyclopropylamine on the unsymmetrical 4-nitrophthalic anhydride can occur at either of the two non-equivalent carbonyl carbons (C1 or C2). This leads to the formation of two possible regioisomeric phthalamic acids: 2-(cyclopropylcarbamoyl)-4-nitrobenzoic acid and 2-(cyclopropylcarbamoyl)-5-nitrobenzoic acid.

The regioselectivity of this initial step is governed by a combination of electronic and steric factors. The nitro group, being strongly electron-withdrawing, increases the electrophilicity of both carbonyl carbons. However, its deactivating effect is more pronounced at the para-position (C1) than the meta-position (C2). This would suggest that nucleophilic attack might be favored at the C1 carbonyl. Conversely, steric hindrance around the C1 carbonyl, due to the adjacent nitro group, could favor attack at the less hindered C2 carbonyl. Computational studies on related systems have been used to predict the regiochemical outcome of such reactions. nih.gov

Subsequent cyclization of these phthalamic acid intermediates would lead to N-cyclopropyl-4-nitrophthalimide and N-cyclopropyl-5-nitrophthalimide, respectively. The final selective reduction of one carbonyl group in each of these phthalimides would then yield the corresponding 6-nitro- and 5-nitro-isoindolinones. Achieving the desired 6-nitro isomer requires control over the initial regioselective ring-opening of the anhydride or separation of the resulting regioisomers.

Stereochemical Control: For the synthesis of this compound, the C3 position of the isoindolinone ring is not a stereocenter as it is a methylene group. However, in the synthesis of 3-substituted isoindolinones, the control of stereochemistry at the C3 position is a critical aspect. This is typically achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. While not directly applicable to the target molecule, the principles of stereocontrol in the synthesis of related isoindolinones are well-established and provide a foundation for the synthesis of chiral analogues.

Theoretical and Computational Chemistry Studies on 2 Cyclopropyl 6 Nitro 3h Isoindol 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-cyclopropyl-6-nitro-3H-isoindol-1-one, methods such as Density Functional Theory (DFT) would be employed to investigate its electronic structure. These calculations could determine key energetic properties, including the molecule's heat of formation, ionization potential, and electron affinity. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its kinetic stability and electrical properties. The distribution of electron density and the molecular electrostatic potential surface could also be mapped to identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and not based on experimental or calculated values.)

| Property | Hypothetical Value | Computational Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -2.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 5.8 D | DFT/B3LYP/6-31G(d) |

Conformational Analysis and Molecular Dynamics Simulations of the Isoindolone Scaffold

The three-dimensional structure of this compound is crucial for its activity and interactions. Conformational analysis would be performed to identify the most stable geometric arrangements of the molecule. This involves systematically rotating the rotatable bonds, such as the one connecting the cyclopropyl (B3062369) group to the nitrogen atom, and calculating the potential energy of each conformation.

Following the identification of low-energy conformers, molecular dynamics (MD) simulations could be conducted. These simulations would model the atomic movements over time, providing a dynamic picture of the isoindolone scaffold's flexibility and behavior in different environments, such as in solution. MD simulations can reveal important information about the compound's accessible conformations and the energetic barriers between them.

Prediction of Chemical Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting how a molecule will behave in chemical reactions. For this compound, reactivity indices derived from conceptual DFT, such as global and local electrophilicity and nucleophilicity, could be calculated. scispace.com These indices help in understanding the molecule's general reactivity and in predicting the most likely sites for chemical reactions. scispace.com

For instance, the presence of the electron-withdrawing nitro group would significantly influence the electronic properties and reactivity of the aromatic ring. Computational models could predict the regioselectivity of electrophilic aromatic substitution reactions on the isoindolone core. Similarly, the reactivity of the lactam ring towards hydrolysis or other nucleophilic attacks could be assessed.

Table 2: Predicted Reactivity Indices for this compound (Note: The following data is for illustrative purposes.)

| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | Predicted Reactivity |

| Carbonyl Carbon | 0.05 | 0.25 | Electrophilic |

| Aromatic Ring C5 | 0.18 | 0.02 | Nucleophilic |

| Nitro Group Oxygen | 0.22 | 0.01 | Nucleophilic |

Elucidation of Reaction Pathways and Transition States Using Advanced Computational Methods

Advanced computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. By locating the transition state structures, which are the energy maxima along the reaction coordinate, the activation energy for a given reaction can be calculated. nih.gov This information is critical for understanding reaction kinetics and predicting whether a reaction is likely to occur under specific conditions. nih.gov

For example, the mechanism of a potential reaction, such as a cycloaddition involving the isoindolone system, could be investigated. mdpi.comnih.gov Computational studies could differentiate between a stepwise or concerted mechanism and identify any intermediate species. scielo.org.mx This level of detail is often difficult to obtain through experimental means alone and provides a powerful tool for understanding and predicting chemical reactivity.

Structure Reactivity Relationship Investigations in the Context of 2 Cyclopropyl 6 Nitro 3h Isoindol 1 One Derivatives

Impact of Substituent Variation on Chemical Reaction Outcomes and Efficiency

Variations in the substituents on the 2-cyclopropyl-6-nitro-3H-isoindol-1-one scaffold can profoundly influence the course and efficiency of chemical reactions. The inherent reactivity of the isoindolone system is significantly modulated by the electronic push-and-pull between the nitro group and other potential substituents on the aromatic ring, as well as by alterations to the N-cyclopropyl group.

The potent electron-withdrawing nature of the nitro group at the 6-position deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, this deactivation renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The efficiency of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of other activating or deactivating groups.

For instance, the introduction of an additional electron-donating group on the aromatic ring could potentially modulate the reactivity, albeit with complex and sometimes counterintuitive outcomes. The table below illustrates hypothetical reaction efficiencies based on general principles of organic chemistry, as specific experimental data for this compound is not widely available.

| Substituent at C4/C5/C7 | Nucleophile | Hypothetical Reaction | Expected Efficiency |

| -H | Methoxide | SNAr | Moderate |

| -OCH₃ | Methoxide | SNAr | Low |

| -Cl | Methoxide | SNAr | High |

| -H | Hydrazine (B178648) | Reduction of Nitro Group | High |

This table is illustrative and based on established principles of substituent effects in aromatic chemistry.

Furthermore, modifications to the N-cyclopropyl group can also impact reactivity. While the cyclopropyl (B3062369) group itself is generally considered to be electron-donating through its sigma bonds, its strained ring system can participate in unique chemical transformations. Altering this group to a larger cycloalkyl or an acyclic alkyl substituent would primarily impact the steric environment around the nitrogen atom, potentially influencing the accessibility of reagents to the carbonyl group of the lactam.

Analysis of Steric and Electronic Effects on Chemical Transformations within the Isoindolone Framework

The chemical transformations of this compound derivatives are a delicate balance of steric and electronic effects.

Electronic Effects: The dominant electronic feature of the molecule is the strong -I (inductive) and -M (mesomeric) effect of the 6-nitro group. This effect significantly reduces the electron density of the aromatic ring, making it electrophilic in character. This electronic-deficiency is key to understanding its reactivity towards nucleophiles. Theoretical studies on related nitroaromatic compounds have shown that the nitro group can stabilize anionic intermediates (Meisenheimer complexes) formed during SNAr reactions, thereby lowering the activation energy for these transformations.

The N-cyclopropyl group, in contrast, is generally considered to be weakly electron-donating. Its electronic influence on the isoindolone core is less pronounced than that of the nitro group, but it can subtly modulate the reactivity of the lactam moiety. The unique sp2-like character of the exterior C-C bonds of the cyclopropane (B1198618) ring can lead to conjugative interactions.

Steric Effects: The steric hindrance around the isoindolone core plays a crucial role in determining the regioselectivity and stereoselectivity of reactions. The cyclopropyl group at the nitrogen atom, while not excessively bulky, can influence the approach of reagents to the adjacent carbonyl group. For reactions involving the enolate of the lactam, the stereochemical outcome can be directed by the orientation of the cyclopropyl ring.

In reactions involving nucleophilic attack on the aromatic ring, the position of attack can be influenced by the steric bulk of both the incoming nucleophile and any existing substituents on the ring. For example, a bulky nucleophile might preferentially attack a less sterically hindered position, even if it is electronically less favored.

The interplay of these effects is summarized in the following table:

| Reaction Type | Dominant Electronic Effect | Key Steric Consideration |

| Nucleophilic Aromatic Substitution | Strong electron-withdrawal by NO₂ | Steric hindrance at positions ortho to existing substituents |

| Reaction at the Carbonyl Group | Inductive effect of N-substituent | Steric bulk of the N-cyclopropyl group and the attacking reagent |

| Enolate Formation and Reaction | Acidity of α-protons influenced by ring electronics | Diastereoselective approach of electrophiles guided by the N-substituent |

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

Based on the understanding of the structure-reactivity relationships, several rational design principles can be formulated to modulate the chemical reactivity and selectivity of this compound derivatives.

Tuning Electrophilicity for SNAr: The reactivity of the aromatic ring towards nucleophiles can be fine-tuned by introducing additional substituents. An electron-withdrawing group (e.g., -CN, -CF₃) would further enhance the rate of SNAr, while an electron-donating group (e.g., -OR, -NR₂) would decrease it. The position of the second substituent is also critical for directing the regioselectivity of the nucleophilic attack.

Modulating Lactam Reactivity: The reactivity of the lactam carbonyl can be altered by modifying the N-substituent. Replacing the cyclopropyl group with a more electron-withdrawing group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, a bulkier N-substituent could be used to sterically shield the carbonyl group and direct reactions to other parts of the molecule.

Strategic Placement of Leaving Groups: For designing novel transformations, the introduction of good leaving groups (e.g., halogens) at specific positions on the aromatic ring can open up pathways for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The strong electron-withdrawing nature of the nitro group can facilitate the oxidative addition step in many catalytic cycles.

Controlling Stereochemistry: For reactions involving the creation of new stereocenters, particularly at the C3 position, the steric and electronic properties of the N-cyclopropyl group can be exploited to achieve high levels of diastereoselectivity. Chiral auxiliaries could also be incorporated into the N-substituent to induce enantioselectivity.

By applying these principles, chemists can rationally design derivatives of this compound with tailored reactivity and selectivity, enabling the synthesis of a diverse range of complex molecules for various applications.

Future Research Directions and Unexplored Avenues in 2 Cyclopropyl 6 Nitro 3h Isoindol 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Isoindolones

The synthesis of the isoindolone core is a well-established area of research, yet there remains a need for more sustainable and efficient methods. Future research could focus on developing novel synthetic pathways for 2-Cyclopropyl-6-nitro-3H-isoindol-1-one that are both environmentally friendly and economically viable. One promising approach is the use of metal-free catalytic systems, which would reduce the reliance on expensive and potentially toxic heavy metals. researchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, could also significantly improve the efficiency of the synthesis process. nih.gov

Furthermore, the exploration of greener solvents and reaction conditions could lead to more sustainable manufacturing processes. Research into cascade reactions, which involve a series of intramolecular transformations, could provide a highly efficient route to the isoindolone core and its derivatives. aminer.org These methodologies would not only be beneficial for the synthesis of this compound but could also be applied to a wider range of isoindolone-based compounds.

Table 1: Potential Sustainable Synthetic Approaches for Isoindolones

| Methodology | Potential Advantages for this compound Synthesis |

|---|---|

| Metal-Free Catalysis | Reduces cost and environmental impact, avoids metal contamination in the final product. |

| One-Pot Synthesis | Increases efficiency, reduces waste, and simplifies purification processes. nih.gov |

| Green Solvents | Minimizes the use of hazardous organic solvents, leading to a safer and more sustainable process. |

Exploration of Unconventional Reaction Pathways for Advanced Functionalization of the Compound

The functionalization of the this compound molecule is a key area for future research, as it would allow for the exploration of its structure-activity relationship (SAR). Unconventional reaction pathways could be employed to introduce a wide range of functional groups onto the isoindolone scaffold. For instance, C-H activation reactions could be used to directly functionalize the aromatic ring of the molecule, providing access to a diverse library of derivatives. researchgate.net

Transition-metal catalyzed cross-coupling reactions are another powerful tool for the functionalization of isoindolones. researchgate.net These reactions could be used to introduce new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel compounds with potentially enhanced biological activity. The exploration of photochemical reactions could also open up new avenues for the functionalization of this compound, allowing for the formation of unique chemical bonds under mild reaction conditions. strath.ac.uk

Integration of Automated Synthesis and High-Throughput Experimentation in Isoindolone Research

The integration of automated synthesis and high-throughput experimentation (HTE) has the potential to revolutionize the field of isoindolone research. drugtargetreview.comyoutube.com These technologies would enable the rapid synthesis and screening of large libraries of this compound derivatives, accelerating the discovery of new compounds with desired properties. nih.gov Automated synthesis platforms can perform a large number of reactions in parallel, significantly reducing the time and resources required for library synthesis. nih.gov

HTE techniques can be used to rapidly screen these libraries for biological activity, allowing for the identification of lead compounds in a much shorter timeframe. scienceintheclassroom.orgmdpi.com The data generated from HTE can be used to build predictive models for structure-activity relationships, which can guide the design of future generations of compounds. drugtargetreview.com The combination of automated synthesis and HTE would not only accelerate the pace of research but also enable a more systematic exploration of the chemical space around the this compound scaffold. trajanscimed.com

Table 2: Impact of Automation and HTE on Isoindolone Research

| Technology | Application in this compound Research | Expected Outcome |

|---|---|---|

| Automated Synthesis | Parallel synthesis of a diverse library of derivatives. nih.gov | Rapid generation of new chemical entities for screening. |

| High-Throughput Experimentation (HTE) | Rapid screening of compound libraries for biological activity. youtube.comscienceintheclassroom.org | Accelerated identification of lead compounds and optimization of reaction conditions. |

Development of Analytical Methods for Investigating Reaction Progress and Intermediate Structures

The development of advanced analytical methods is crucial for understanding the reaction mechanisms involved in the synthesis and functionalization of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the progress of reactions in real-time, providing valuable insights into the formation of intermediates and byproducts. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the characterization of reaction intermediates and final products. researchgate.net The use of advanced NMR techniques, such as 2D-NMR, can provide detailed structural information, which is essential for confirming the identity of synthesized compounds. The development of robust and reliable analytical methods will not only facilitate the optimization of reaction conditions but also ensure the quality and purity of the final products. hovione.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Cyclopropyl-6-nitro-3H-isoindol-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis, followed by nitration. Key parameters include solvent polarity (e.g., DMF for nitro group stability), temperature control (0–5°C during nitration to avoid side reactions), and catalyst selection (e.g., Lewis acids for regioselectivity). Optimization requires systematic variation of stoichiometry, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies cyclopropane protons (δ 1.2–2.5 ppm) and nitro group deshielding effects. -NMR confirms aromaticity and cyclopropane carbons.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 231.0645).

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemical ambiguities.

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the ortho/para positions. Reactivity can be modulated via reduction to amine intermediates (e.g., using Pd/C and H) for subsequent functionalization. Kinetic studies (e.g., UV-Vis monitoring) are recommended to track intermediate stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model protonation states and tautomeric equilibria. Solvent effects (e.g., water vs. DMSO) are incorporated via the Polarizable Continuum Model (PCM). Validation involves comparing computed values with experimental potentiometric titrations .

Q. What strategies resolve contradictory data between experimental and theoretical bond lengths in the cyclopropane ring?

- Methodological Answer : Discrepancies often arise from crystal packing forces (XRD) vs. gas-phase calculations (DFT). Use Hirshfeld surface analysis to quantify intermolecular interactions in XRD data. Compare with molecular dynamics simulations incorporating thermal motion .

Q. How to design a study investigating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR) using molecular docking (AutoDock Vina).

- Assay Design : Use fluorescence polarization (FP) assays to measure binding affinity. Include control compounds (e.g., staurosporine) and validate via IC determination.

- Data Analysis : Apply Hill slope models to distinguish allosteric vs. competitive inhibition .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer : Conduct OECD 301B biodegradability tests under aerobic conditions. Quantify photodegradation via HPLC-UV under simulated sunlight (Xe lamp, 300–800 nm). Analyze nitro group reduction pathways using LC-MS/MS to identify metabolites .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Screening : Apply Design of Experiments (DoE) to isolate critical factors (e.g., nitrating agent purity, moisture levels).

- Reproducibility Tests : Replicate reactions in inert atmospheres (Argon) and compare with literature protocols.

- Statistical Validation : Use ANOVA to assess significance of yield variations across trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.